Sodium hydrosulfide hydrate
Overview
Description
Sodium hydrosulfide hydrate is a hydrated inorganic salt of sodium. It participates in the synthesis of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide.
Hydrogen sulfide (H2S) is, like nitric oxide, an important gaseous mediator that has significant effects on the immunological, neurological, cardiovascular and pulmonary systems of mammals. Sodium hydrogen sulfide is an H2S donor commonly used in cellular and whole animal experimental systems. For example, it has been used to suggest that H2S promotes neutrophil migration, reduces airway inflammation, and protects neurites, heart, and intestine from chemical or ischemic-reperfusion damage.
Scientific Research Applications
Graphene Preparation
Sodium hydrosulfide hydrate has been used in the efficient reduction of graphite oxide to prepare graphene. This method, inspired by ancient textile production techniques, demonstrates the potential of this compound in nanotechnology applications, particularly in the synthesis of novel composites (Zhou et al., 2011).
Chemical Synthesis
In organic chemistry, this compound plays a role in the synthesis of compounds like dihydrothiophene, thiophene, and their selenium analogues, which carry multiple phosphoryl groups. This showcases its versatility in facilitating complex chemical reactions (Sasaki et al., 2007).
Reduction of Azides
This compound is effective in the chemoselective reduction of azides to primary amines. This is significant in pharmaceutical and synthetic chemistry, as it offers a solvent-free method for reducing azides while preserving various functional groups (Kazemi et al., 2004).
Environmental Applications
In environmental science, this compound has been used to improve the degradation of pollutants like 2,4-dichlorophenol in wastewater treatment. This suggests its potential in enhancing the efficiency of biological pollutant removal processes (Chen et al., 2014).
Material Science
In material science, this compound is employed in the synthesis of organic semiconductors. This involves the preparation of acene(di)thiophenes and related compounds, indicating its role in the development of electronic and photovoltaic devices (Nakano & Takimiya, 2017).
Agricultural Research
In agricultural research, this compound has been shown to enhance the stress tolerance of plants like wheat and cucumber, improving their resistance to chilling and salt stress. This points to its potential role in plant stress physiology and crop improvement strategies (Li et al., 2013; Yu et al., 2013).
Mechanism of Action
Target of Action
Sodium hydrosulfide hydrate (NaSH·xH2O) is a hydrated inorganic salt of sodium . It primarily targets α,β-dichloro vinyl ketones, acting as a sulfur nucleophile to induce the formation of 5- to 8-membered cyclic thioethers .
Mode of Action
The mode of action of this compound involves a chemical reaction with α,β-dichloro vinyl ketones. As a sulfur nucleophile, it induces the formation of cyclic thioethers . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
The compound’s role as a sulfur nucleophile suggests it may influence pathways involving sulfur-containing compounds or those requiring the formation of cyclic thioethers .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the formation of 5- to 8-membered cyclic thioethers . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the evolution of hydrogen sulfide gas from NaHS solutions is noticeably increased when the pH of the solution is below 10.2 . Additionally, the compound’s reactivity can be increased when the solution is heated above 49°C . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH and temperature of its environment .
Safety and Hazards
Sodium hydrosulfide hydrate is considered hazardous. It causes severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium hydrosulfide hydrate plays a significant role in biochemical reactions. It acts as a sulfur nucleophile, inducing the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers . This interaction with enzymes and proteins facilitates various biochemical reactions.
Cellular Effects
This compound has been shown to have protective effects against inflammation, oxidative stress, and apoptosis in cellular systems . It can attenuate the inflammation and apoptosis induced by β-amyloid, a peptide involved in Alzheimer’s disease . Moreover, it has been shown to reduce the neurotoxicity induced by β2-microglobulin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can upregulate the expression of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), inhibit the expression of phosphodiesterase 5 (PDE5), and attenuate the activation of pro-caspase-3 . These interactions contribute to its anti-inflammatory and anti-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is considered stable in normal transportation . The level of H2S vapors evolving from the solution can be significantly increased by lowering the pH of the solution, heating the solution, or diluting the solution .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to have neuroprotective effects against β-amyloid-induced neurotoxicity in rats
Metabolic Pathways
This compound is involved in various metabolic pathways. It can induce the C-S bond formation in α,β-dichloro vinyl ketones, leading to the formation of cyclic thioethers . This suggests that it interacts with certain enzymes or cofactors in these pathways.
Transport and Distribution
It is known that it is more soluble than sodium sulfide , suggesting that it may be easily transported and distributed within cells and tissues.
Properties
IUPAC Name |
sodium;sulfanide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[SH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583410 | |
Record name | Sodium hydrosulfide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-19-0 | |
Record name | Sodium hydrosulfide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrosulfide hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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